molecular formula C9H11NO4 B12915408 Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate CAS No. 61183-13-9

Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate

Cat. No.: B12915408
CAS No.: 61183-13-9
M. Wt: 197.19 g/mol
InChI Key: UKDLCSLZAGUPPV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-propionyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-propionyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromoacetic acid derivatives with amides or nitriles, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-propionyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups onto the oxazole ring.

Scientific Research Applications

Methyl 5-methyl-2-propionyloxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-propionyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-propionyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61183-13-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO4/c1-4-6(11)8-10-7(5(2)14-8)9(12)13-3/h4H2,1-3H3

InChI Key

UKDLCSLZAGUPPV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=C(O1)C)C(=O)OC

Origin of Product

United States

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